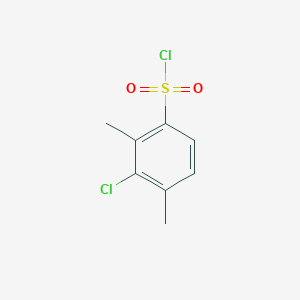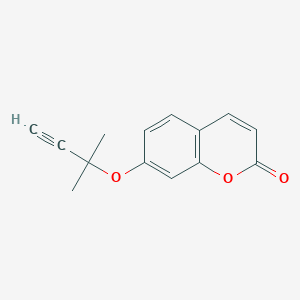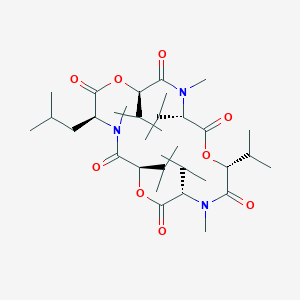
(+)-Coclaurine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .
Molecular Structure Analysis
The molecular structure of a hydrochloride would typically include a positively charged nitrogen atom (from the organic base) and a negatively charged chloride ion .Chemical Reactions Analysis
Hydrochlorides can participate in various chemical reactions. For example, they can be converted back to their free base form by reaction with a strong base .Physical And Chemical Properties Analysis
Hydrochlorides are typically white crystalline solids. They are generally soluble in water and polar organic solvents .Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (+)-Coclaurine Hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "L-Tyrosine", "Acetaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "1. L-Tyrosine is first converted to dopamine through decarboxylation using sodium hydroxide and heating.", "2. Dopamine is then condensed with acetaldehyde in the presence of sodium borohydride to form N-(2-hydroxyethyl)dopamine.", "3. N-(2-hydroxyethyl)dopamine is then subjected to a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form tetrahydroisoquinoline.", "4. The tetrahydroisoquinoline is then oxidized using potassium permanganate to form the desired product, (+)-Coclaurine.", "5. The final step involves the formation of (+)-Coclaurine Hydrochloride by reacting (+)-Coclaurine with hydrochloric acid in methanol." ] } | |
CAS-Nummer |
19894-19-0 |
Molekularformel |
C₁₇H₁₉NO₃·HCl |
Molekulargewicht |
285.343646 |
Synonyme |
(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride; 1βH-Coclaurine Hydrochloride; (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)








